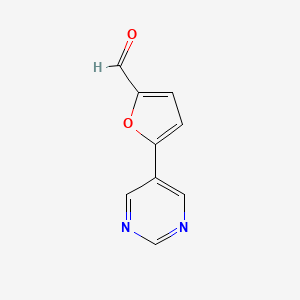
5-(Pyrimidin-5-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a furan ring, which is further substituted with an aldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde typically involves the reaction of pyrimidine derivatives with furan-2-carbaldehyde under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and furan rings .
Industrial Production Methods
. These methods often involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrimidin-5-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(Pyrimidin-5-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyrimidin-5-yl)furan-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Pyrimidin-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Pyrimidin-5-yl)furan-2-carbaldehyde is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their function . Further research is needed to fully understand the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-3-yl)furan-2-carbaldehyde: Similar structure with a pyridine ring instead of a pyrimidine ring.
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Contains a sulfur atom in the pyrimidine ring.
Uniqueness
5-(Pyrimidin-5-yl)furan-2-carbaldehyde is unique due to the specific positioning of the pyrimidine and furan rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
342600-58-2 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
5-pyrimidin-5-ylfuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8-1-2-9(13-8)7-3-10-6-11-4-7/h1-6H |
InChI-Schlüssel |
TWJSPIIJOLBLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=CN=CN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
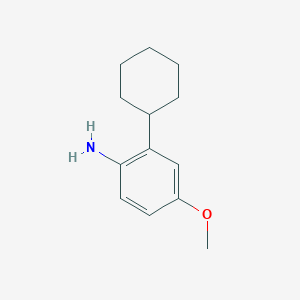
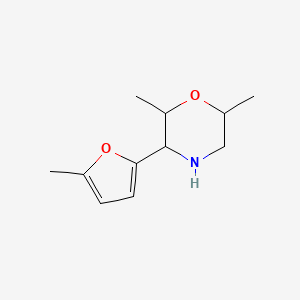
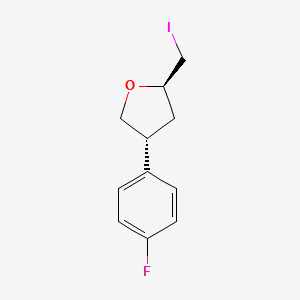

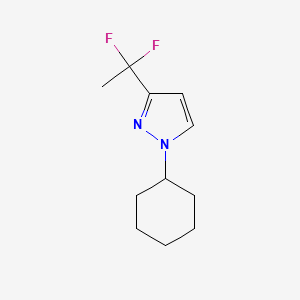
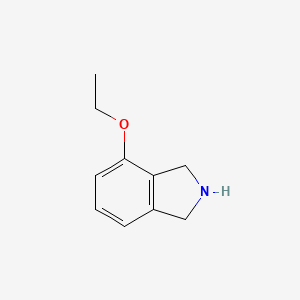


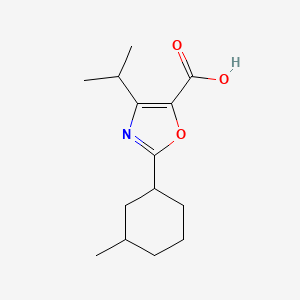

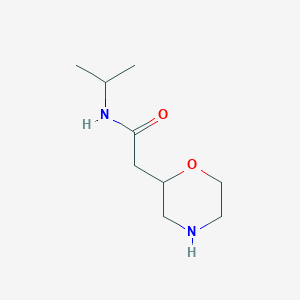
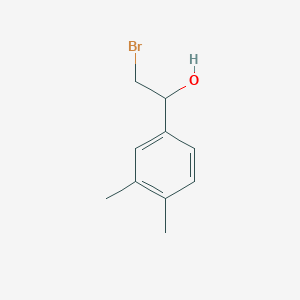
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
